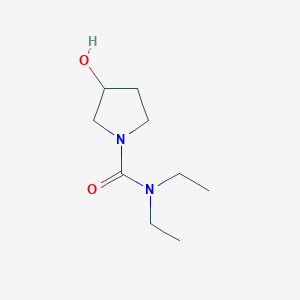

1-Diethylcarbamyl-3-hydroxy pyrrolidine

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N,N-diethyl-3-hydroxypyrrolidine-1-carboxamide |

InChI |

InChI=1S/C9H18N2O2/c1-3-10(4-2)9(13)11-6-5-8(12)7-11/h8,12H,3-7H2,1-2H3 |

InChI Key |

UYXTVJGQJUGEIF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Considerations

The stereogenicity of pyrrolidine carbons significantly impacts biological activity. For example, enantiomers of prolinol-based antihypertensives exhibit distinct binding modes to angiotensin-converting enzyme (ACE) . 1-Diethylcarbamyl-3-hydroxy pyrrolidine, if synthesized via stereoselective methods (e.g., cyclization of acyclic precursors or chiral resolution), may show enantiomer-specific efficacy, as seen in other pyrrolidine-based CNS drugs .

Pharmacokinetic and Stability Profiles

- Stability : Pyrrolidine derivatives with electron-withdrawing groups (e.g., carbonyl in YA1) may undergo decomposition under acidic or high-temperature conditions, as observed in pyrrolidine elimination studies . The diethylcarbamyl group in this compound could enhance stability via steric protection of the nitrogen atom.

Key Research Findings and Implications

- Structural Rigidity : Spiro-fused systems (e.g., YA2/YA3) reduce off-target effects, suggesting that this compound could benefit from similar modifications for improved selectivity .

- Multivalency: Nonavalent pyrrolidine iminosugars demonstrate that increasing valency enhances inhibitory potency exponentially, a strategy applicable to optimizing this compound for enzyme targeting .

- Stereoselective Synthesis : Methods like asymmetric cyclization or chiral auxiliaries (as reviewed in ) are critical for producing enantiopure pyrrolidines with optimized pharmacodynamics .

Q & A

Basic: How can researchers optimize the synthesis of 1-Diethylcarbamyl-3-hydroxy pyrrolidine to improve yield and purity?

Methodological Answer:

Optimization requires a factorial design approach to evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example, a central composite design (CCD) can identify critical parameters affecting yield. Researchers should prioritize purification techniques like column chromatography (using silica gel and gradient elution) or recrystallization (with solvents such as ethanol/water mixtures) to enhance purity . Kinetic studies using HPLC or GC-MS can monitor intermediate formation and guide adjustments to reaction conditions .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the pyrrolidine backbone, diethylcarbamyl group, and hydroxyl substitution patterns .

- High-Resolution Mass Spectrometry (HR-MS): To verify molecular formula and detect impurities.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify functional groups (e.g., C=O stretch of the carbamate at ~1680–1720 cm⁻¹) .

Cross-validate results with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced: How can computational methods predict the reactivity of this compound in novel chemical reactions?

Methodological Answer:

Leverage quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and reaction pathways. Tools like Gaussian or ORCA can simulate:

- Electrophilic/Nucleophilic Sites: Analyze Fukui indices or electrostatic potential maps.

- Solvent Effects: Use COSMO-RS to predict solvation energies and solvent-dependent reactivity .

Combine with machine learning (ML) models trained on pyrrolidine derivative datasets to predict regioselectivity in cross-coupling or oxidation reactions .

Advanced: What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

Design a stability study using:

- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and neutral conditions at elevated temperatures.

- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under standard conditions.

- Multivariate Analysis: Use ANOVA to isolate pH-dependent degradation pathways (e.g., hydrolysis of the carbamate group) .

Validate findings with LC-MS/MS to identify degradation products and propose mechanistic pathways .

Advanced: How can researchers integrate heterogeneous catalysis to functionalize this compound sustainably?

Methodological Answer:

Screen catalysts (e.g., Pd/C, zeolites) for green chemistry applications:

- Continuous Flow Reactors: Enhance mass transfer and reduce waste generation .

- Design of Experiments (DoE): Test variables like catalyst loading, pressure, and residence time to maximize selectivity .

Characterize catalyst surfaces via BET and TEM to correlate porosity/active sites with performance .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Follow institutional Chemical Hygiene Plans (CHP) and:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.

- Waste Management: Neutralize acidic/basic residues before disposal .

Conduct a hazard assessment using SDS data and NFPA ratings for flammability and reactivity.

Advanced: How do researchers correlate in vitro biological activity data with computational models for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., binding to neurotransmitter transporters).

- QSAR Models: Train on datasets of pyrrolidine derivatives to predict bioactivity (e.g., IC₅₀ values) .

- In Vitro Assays: Validate predictions with cell-based assays (e.g., HEK-293 cells expressing target receptors) and compare dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.